molecular formula C9H12N2O4S B2763977 methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate CAS No. 1573548-49-8

methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate

Cat. No.: B2763977
CAS No.: 1573548-49-8
M. Wt: 244.27
InChI Key: MLIOUEGFMVYSJL-UHFFFAOYSA-N
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Description

Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate is an organic compound that features a pyridine ring, a methylsulfonyl group, and a glycine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate typically involves the reaction of pyridine-3-carboxylic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with glycine methyl ester to yield the final product. The reaction conditions often include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-(methylsulfonyl)-N-pyridin-3-ylglycinate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the observed effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo multiple types of chemical reactions and its versatility in scientific research make it a valuable compound in various fields .

Properties

IUPAC Name

methyl 2-[methylsulfonyl(pyridin-3-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-15-9(12)7-11(16(2,13)14)8-4-3-5-10-6-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIOUEGFMVYSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CN=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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